N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
Description
N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a fused bicyclic benzo[b][1,6]naphthyridine core, a 3,5-difluorophenyl group, and an acetamide linker.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-12-7-13(22)9-14(8-12)23-19(26)11-25-6-5-18-16(10-25)20(27)15-3-1-2-4-17(15)24-18/h1-4,7-9H,5-6,10-11H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKOUOOIJGNNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b][1,6]naphthyridin Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridin ring system.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the naphthyridin core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrobenzo[b][1,6]naphthyridin core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthyridin core, potentially converting it to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar naphthyridin derivatives.
Biology
Biologically, N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the naphthyridin core are likely critical for binding to these targets, influencing their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Goxalapladib (CAS-412950-27-7)
- Structure : Contains a 1,8-naphthyridine core (vs. benzo[b][1,6]naphthyridine in the target compound) with a trifluoromethylbiphenyl group and a 2,3-difluorophenyl substituent.
- Molecular Weight : 718.80 g/mol (significantly higher due to extended substituents).
- Application : Developed by GlaxoSmithKline for atherosclerosis treatment, targeting phospholipase A2 (PLA2) inhibition.
N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (Patent GB 201306881)
- Structure: Features a pyridinone ring substituted with a 2,4-difluorobenzoyl group and an L-alanine linker.
- Application: Patent by Macrophage Pharma Limited implies use in immunomodulation or inflammatory diseases.
- Key Difference: The pyridinone ring and amino acid linkage contrast with the bicyclic naphthyridine core of the target compound, suggesting divergent pharmacodynamic profiles .
Functional Analogues with Acetamide Linkers
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
- Structure: A simpler acetamide derivative with a dimethylphenyl group and oxazolidinone ring.
- Application : Fungicide targeting oomycete pathogens.
- Key Difference : The absence of a bicyclic aromatic system limits its application to agricultural rather than therapeutic uses .
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Structure : Triazolopyrimidine sulfonamide with a 2,6-difluorophenyl group.
- Application : Herbicide inhibiting acetolactate synthase.
- Key Difference : The sulfonamide group and triazolopyrimidine core distinguish it from the acetamide-naphthyridine scaffold of the target compound .
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound: The benzo[b][1,6]naphthyridine core may enhance planar stacking interactions with enzymatic active sites, while the 3,5-difluorophenyl group improves bioavailability.
- Goxalapladib: Demonstrated PLA2 inhibition with IC₅₀ values in the nanomolar range, reducing atherosclerotic plaque formation in preclinical models. Its higher molecular weight may limit blood-brain barrier penetration compared to the target compound .
- Patent GB 201306881: The pyridinone-L-alanine hybrid structure implies protease or kinase targeting, but mechanistic details remain undisclosed .
Biological Activity
N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a complex organic compound that belongs to the naphthyridine family. This class of compounds has garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthyridine core structure, which is known for its ability to interact with various biological targets. The presence of the 3,5-difluorophenyl group enhances its lipophilicity and may influence its interaction with biological membranes.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine exhibit potent antimicrobial properties. For instance, 1,8-naphthyridine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit bacterial growth at low concentrations (MIC values ranging from 0.125 to 8 μg/mL) against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Naphthyridine derivatives are also recognized for their anticancer potential. In vitro studies have shown that certain 1,8-naphthyridine compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerase enzymes and modulation of cell cycle progression. For example, specific derivatives have demonstrated IC50 values in the micromolar range against cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives have been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In particular, some derivatives have been shown to reduce inflammation in animal models by modulating the NF-kB signaling pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many naphthyridine derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : The planar structure of naphthyridine allows for intercalation between DNA base pairs, disrupting replication and transcription processes in cancer cells.
- Receptor Modulation : Some studies suggest that these compounds may interact with various receptors involved in inflammation and cancer progression.
Research Findings and Case Studies
A review of literature highlights several case studies involving naphthyridine derivatives:
- Case Study 1 : A study investigated the antibacterial efficacy of a series of 1,8-naphthyridine derivatives against MRSA strains. The most potent compound exhibited an MIC value significantly lower than standard antibiotics like vancomycin .
- Case Study 2 : Another study focused on the anticancer effects of naphthyridine derivatives on human breast cancer cell lines. The results indicated that certain compounds induced apoptosis via caspase activation .
Summary Table of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amide coupling. For example, analogous naphthyridine derivatives are synthesized via Smiles rearrangement reactions under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from solvents such as ethanol or ethyl acetate. Yields range from 76–83% for structurally similar compounds .
Q. How should researchers characterize this compound’s structural and chemical identity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl signals at δ 165–175 ppm) .
- HRMS : For exact mass determination (e.g., molecular ion peaks matching theoretical mass within 3 ppm error) .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
Q. What are the critical physicochemical properties to consider during experimental design?
- Methodological Answer : Key properties include:
- Solubility : Test in DMSO for biological assays; aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .
- Stability : Store at –20°C under inert atmosphere to prevent degradation; monitor via HPLC over 72 hours at room temperature .
- LogP : Estimate using computational tools (e.g., XlogP ~3.5 for analogs) to predict membrane permeability .
Advanced Research Questions
Q. How can structural modifications optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Analysis : Replace the 3,5-difluorophenyl group with electron-withdrawing groups (e.g., –CF₃) to enhance binding affinity to hydrophobic pockets .
- Scaffold Hopping : Replace the benzo[b][1,6]naphthyridine core with imidazo[2,1-c]triazine to modulate kinase inhibition .
- SAR Studies : Test analogs with varying acetamide side chains (e.g., alkyl vs. aryl) to assess cytotoxicity and selectivity .
Q. How should researchers resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to validate potency .
- Off-Target Screening : Use kinome-wide profiling to rule out nonspecific interactions .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare biological replicates and minimize false positives .
Q. What computational strategies support mechanistic studies of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., PI3K or PARP enzymes) based on the naphthyridine core .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Develop regression models using descriptors like polar surface area and H-bond donors to predict ADMET properties .
Q. How can researchers validate the compound’s mechanism of action in disease models?
- Methodological Answer :
- In Vitro Models : Use primary macrophages to study anti-inflammatory effects via NF-κB pathway inhibition (ELISA for TNF-α/IL-6) .
- In Vivo Models : Administer orally (10 mg/kg) in ApoE⁻/⁻ mice to evaluate atherosclerosis regression via histopathology and lipid profiling .
- Biomarker Analysis : Quantify downstream targets (e.g., phosphorylated Akt) via Western blot in treated vs. control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
